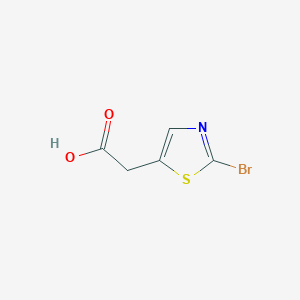

2-(2-Bromothiazol-5-yl)acetic acid

Description

Significance of Thiazole (B1198619) Scaffold in Contemporary Chemical and Biological Research

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netspast.org Its presence in a wide array of natural products and synthetic compounds underscores its versatility. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal properties. researchgate.netspast.orgnih.govmdpi.com This has led to the incorporation of the thiazole moiety in numerous FDA-approved drugs, such as sulfathiazole, ritonavir, and ravuconazole. spast.orgmdpi.com The thiazole scaffold's ability to engage in various biological interactions makes it a focal point for the design of novel therapeutic agents. researchgate.netnih.gov

Overview of Brominated Thiazole Compounds in Organic Synthesis

The introduction of a bromine atom to the thiazole ring significantly enhances its utility in organic synthesis. Brominated thiazoles serve as key intermediates and building blocks for the construction of more complex molecules. acs.orgnih.govresearchgate.net The bromine atom can be readily substituted or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse functional groups. nih.govguidechem.com The synthesis of a complete family of bromothiazoles, including mono-, di-, and tri-brominated species, has been optimized, providing chemists with a versatile toolkit for molecular design. acs.orgnih.govlookchem.com These brominated derivatives are instrumental in creating libraries of compounds for screening in drug discovery programs and for the development of new materials. nih.govchemimpex.com

Academic Positioning of 2-(2-Bromothiazol-5-yl)acetic acid within Thiazole Chemistry Research

Within the broader field of thiazole chemistry, 2-(2-Bromothiazol-5-yl)acetic acid (C5H4BrNO2S) is a noteworthy compound that combines the features of a brominated thiazole with a carboxylic acid functionality. smolecule.com This dual functionality makes it a particularly valuable research chemical. The bromine atom at the 2-position offers a reactive site for synthetic transformations, while the acetic acid group at the 5-position provides a handle for forming amides, esters, or for conjugation to other molecules. The acetic acid moiety can also enhance the aqueous solubility of the molecule, a desirable property in medicinal chemistry. This compound serves as a precursor for developing novel thiazole derivatives with potential applications in pharmaceuticals and agriculture, particularly as antifungal agents. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJHJGXXJONSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857003 | |

| Record name | (2-Bromo-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211523-95-3 | |

| Record name | (2-Bromo-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 2 2 Bromothiazol 5 Yl Acetic Acid

The fundamental properties of 2-(2-Bromothiazol-5-yl)acetic acid are summarized in the table below, providing a quick reference for its key identifiers.

| Property | Value | Reference |

| CAS Number | 1211523-95-3 | smolecule.combldpharm.comchemsrc.com |

| Molecular Formula | C5H4BrNO2S | smolecule.comchemsrc.comchembk.com |

| Molecular Weight | 222.06 g/mol | smolecule.comchemsrc.comchembk.com |

| IUPAC Name | 2-(2-bromo-1,3-thiazol-5-yl)acetic acid | smolecule.com |

Synthesis and Manufacturing

The synthesis of 2-(2-Bromothiazol-5-yl)acetic acid can be approached through several routes, often involving multi-step sequences.

One common strategy begins with the bromination of a suitable thiazole (B1198619) precursor. For instance, starting with a thiazole derivative, bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine under controlled conditions to install the bromine atom at the 2-position of the thiazole ring. smolecule.com Following bromination, the acetic acid side chain can be introduced. This may involve reactions such as a Friedel-Crafts acylation or a sequence of lithiation followed by reaction with a suitable electrophile like acetic anhydride. smolecule.com

An alternative approach involves starting with a pre-functionalized thiazole, such as methyl 2-bromothiazole-5-carboxylate. This precursor can be reduced to the corresponding alcohol, 2-bromothiazole-5-methanol, using a reducing agent like sodium borohydride. patsnap.com The alcohol is then converted to a bromomethyl intermediate, 2-bromo-5-bromomethyl-thiazole, using a reagent such as phosphorus tribromide. patsnap.com Finally, a cyanation reaction followed by hydrolysis can yield the desired acetic acid. patsnap.com

Challenges in the manufacturing process often revolve around achieving high regioselectivity during the bromination step and optimizing yields for each synthetic transformation. Careful control of reaction parameters such as temperature, solvent, and stoichiometry is crucial for an efficient and scalable synthesis.

Spectroscopic and Analytical Data

The structural elucidation and quality control of 2-(2-Bromothiazol-5-yl)acetic acid rely on various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would be expected to show a singlet for the proton on the thiazole (B1198619) ring, a singlet for the methylene (B1212753) (-CH2-) protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The chemical shifts for protons on a thiazole ring typically appear in the aromatic region. acs.orgchemicalbook.com The methylene protons would likely resonate further downfield due to the electron-withdrawing effect of the adjacent thiazole ring and carboxylic acid group.

¹³C NMR : The carbon NMR spectrum would display distinct signals for the two carbons of the thiazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbon attached to the bromine atom would show a characteristic chemical shift. acs.orgnih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help confirm the structure. The exact mass of 2-(2-Bromothiazol-5-yl)acetic acid is 220.91461 g/mol . smolecule.comchemsrc.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for both identification and purity assessment. lcms.cz

Analytical Methods for Characterization and Quality Control : High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of 2-(2-Bromothiazol-5-yl)acetic acid. nih.gov Infrared (IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the carboxylic acid and the C-Br stretch. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For thiazole (B1198619) derivatives, DFT is frequently used to determine optimized geometries, electronic properties such as HOMO-LUMO energy gaps, and to predict spectroscopic data.

Studies on various thiazole derivatives have utilized DFT to explore their structural and electronic properties. epu.edu.iqnih.gov For instance, calculations on novel thiazole-based hydrazones were performed using the B3PW91/6-311G(d,p) functional to understand their electronic and chemical properties. acs.org Such studies often involve the calculation of Frontier Molecular Orbitals (HOMO and LUMO), which are crucial in predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

In a representative DFT analysis of a thiazole derivative, the following parameters are typically calculated:

| Parameter | Typical Calculated Value for a Thiazole Derivative | Significance |

| HOMO Energy | -6.5 to -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 to -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 5.0 Debye | Indicates the overall polarity of the molecule |

These calculations provide a theoretical framework for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

For thiazole derivatives, molecular docking studies have been extensively performed to investigate their potential as inhibitors of various enzymes. For example, new antimicrobial antipyrine-thiazole hybrids were docked against the binding sites of Staphylococcus aureus and E. coli proteins to simulate their reactivity. Similarly, benzothiazole-thiazole hybrids were designed as potent p56lck inhibitors for cancer treatment through molecular docking and molecular dynamic simulations. biointerfaceresearch.com These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov

A hypothetical docking study of 2-(2-Bromothiazol-5-yl)acetic acid against a kinase target might reveal the following interactions:

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond | MET793 | 2.1 |

| Hydrogen Bond | CYS775 | 2.5 |

| Hydrophobic Interaction | PHE795 | 3.8 |

Such data is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors. mdpi.com

In Silico Prediction of Bioactivity and ADME (Absorption, Distribution, Metabolism, Excretion) Profiles

In silico tools are widely used to predict the bioactivity and ADME properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. For various thiazole derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed to assess their drug-likeness. tandfonline.comnih.gov

These predictions are often based on Lipinski's rule of five and other molecular descriptors. Web-based tools like SwissADME are commonly used for this purpose. nih.gov The predicted ADME properties for a molecule like 2-(2-Bromothiazol-5-yl)acetic acid would likely be assessed based on parameters such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area.

A representative in silico ADME prediction for a thiazole derivative might look like this:

| Property | Predicted Value | Compliance with Rule of Five |

| Molecular Weight | < 500 g/mol | Yes |

| LogP | < 5 | Yes |

| Hydrogen Bond Donors | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | Yes |

| Gastrointestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeation | No | Favorable for peripheral targets |

These predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further development. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. These methods are particularly useful for understanding the stability of protein-ligand complexes and for exploring the conformational landscape of flexible molecules.

MD simulations have been employed to study the stability of thiazole derivatives within the binding sites of their target proteins. nih.govnih.gov For instance, MD simulations of thiazole-based hydrazones targeting breast cancer cells were used to assess the stability and conformational behavior of the compounds within the EGFR binding pocket. nih.gov These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process.

Key parameters analyzed in an MD simulation include:

| Parameter | Significance |

| Root Mean Square Deviation (RMSD) | Measures the stability of the protein-ligand complex over time. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds during the simulation. |

These computational and theoretical approaches, while not yet specifically applied to 2-(2-Bromothiazol-5-yl)acetic acid in published literature, form a robust framework for predicting its properties and biological potential based on the extensive research conducted on analogous thiazole derivatives.

Analytical Methodologies for Research on 2 2 Bromothiazol 5 Yl Acetic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(2-Bromothiazol-5-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of 2-(2-Bromothiazol-5-yl)acetic acid by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In the ¹H NMR spectrum of the related compound 2-bromothiazole, characteristic signals appear for the protons on the thiazole (B1198619) ring. Specifically, the proton at position 5 (H-5) and the proton at position 4 (H-4) typically show distinct chemical shifts and a coupling constant (J) between them. For 2-bromothiazole, these have been reported with chemical shifts around 7.61 ppm and 7.31 ppm, respectively, with a coupling constant of approximately 3.6 Hz. For 2-(2-Bromothiazol-5-yl)acetic acid, the presence of the acetic acid moiety at the 5-position will alter the chemical environment and thus the specific shifts of the remaining thiazole proton and the new methylene (B1212753) protons of the acetic acid group.

¹³C NMR spectroscopy provides further structural confirmation by identifying the chemical shifts of each carbon atom in the molecule. The carbon atoms in the thiazole ring and the carboxylic acid group will have characteristic resonances.

Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Bromothiazol-5-yl)acetic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole-H | 7.4 - 7.6 | Singlet |

| CH₂ | 3.8 - 4.0 | Singlet |

| COOH | 10.0 - 12.0 | Broad Singlet |

This is a predictive table based on the analysis of similar structures and general chemical shift ranges.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of 2-(2-Bromothiazol-5-yl)acetic acid. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₅H₄BrNO₂S. The exact mass of this compound is approximately 220.91461 g/mol . smolecule.com The isotopic pattern observed in the mass spectrum, resulting from the presence of bromine (with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance), serves as a definitive characteristic for identifying the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in the 2-(2-Bromothiazol-5-yl)acetic acid molecule. The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the bonds within the compound.

Key expected vibrational frequencies include:

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid group.

A sharp, strong absorption band around 1700-1750 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.

Absorptions associated with the C=N and C-S stretching vibrations within the thiazole ring.

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for assessing the purity of 2-(2-Bromothiazol-5-yl)acetic acid and for monitoring the progress of reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of 2-(2-Bromothiazol-5-yl)acetic acid. A reversed-phase HPLC method would typically be employed, using a C18 column. jchr.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com The compound is detected using a UV detector, often at a wavelength around 220-254 nm. nih.gov By analyzing the resulting chromatogram, the presence of any impurities can be identified and quantified, allowing for a precise determination of the compound's purity. jchr.org

Table 2: Typical HPLC Parameters for the Analysis of Acetic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C8 or C18, 100-250 mm length, 2-4.6 mm internal diameter, 4-5 µm particle size. jchr.orgnih.gov |

| Mobile Phase | Gradient or isocratic elution with a mixture of water (often with 0.1% TFA) and acetonitrile. nih.gov |

| Flow Rate | 1.0 - 4.0 mL/min. nih.gov |

| Detection | UV at 220 nm or 240 nm. nih.gov |

| Temperature | Ambient or controlled room temperature. researchgate.net |

X-ray Crystallography for Solid-State Structural Elucidation

As of the latest available research, specific X-ray crystallographic data for the solid-state structure of 2-(2-Bromothiazol-5-yl)acetic acid has not been reported in publicly accessible literature. While crystallographic studies have been conducted on related bromothiazole derivatives, such as 2,4-Diacetyl-5-bromothiazole, direct experimental determination of the crystal lattice parameters, space group, and detailed molecular geometry for 2-(2-Bromothiazol-5-yl)acetic acid is not available. researchgate.net

The elucidation of the three-dimensional arrangement of atoms and molecules in the crystalline state through single-crystal X-ray diffraction is a definitive method for confirming molecular structure. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties and its interactions in a biological context.

For structurally similar compounds, X-ray diffraction has revealed key structural features. For instance, in the case of 2,4-Diacetyl-5-bromothiazole, the crystal structure was found to be triclinic with the space group P-1. researchgate.net Such studies highlight the importance of halogen bonding and other non-covalent interactions in dictating the packing of molecules in the solid state. researchgate.net

Without direct experimental data for 2-(2-Bromothiazol-5-yl)acetic acid, any discussion of its solid-state structure remains speculative. Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to provide the definitive structural details.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Derivatives with Tuned Biological Activities

The core structure of 2-(2-bromothiazol-5-yl)acetic acid offers multiple sites for chemical modification, allowing for the design and synthesis of a diverse range of derivatives with fine-tuned biological activities. The presence of the bromine atom at the C2 position and the acetic acid moiety at the C5 position of the thiazole (B1198619) ring are key to its versatility.

The bromine atom serves as a valuable handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents. This allows for the systematic exploration of structure-activity relationships (SAR), where modifications to the molecule can be directly correlated with changes in biological efficacy. For instance, the anti-inflammatory and immunosuppressive activity of thiazole acetic acid derivatives has been shown to be significantly influenced by the nature of the substituent at the 2-position. nih.gov The synthesis of 2-N-aralkylidene, 2-N-aralkyl, and 2-N-aralkyl-alpha-sulphoderivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid has demonstrated that specific modifications can enhance these activities. nih.gov

Furthermore, the acetic acid functional group provides a site for esterification and amidation, allowing for the conjugation of the molecule to other bioactive compounds or for improving its pharmacokinetic properties. mdpi.com The combination of different pharmacophores or bioactive fragments into a single molecule can often lead to synergistic effects, a strategy that has been successfully employed with other thiazole derivatives to enhance their therapeutic potential. nih.gov

Research into novel thiazole derivatives has yielded compounds with a broad spectrum of biological activities, as detailed in the table below.

| Derivative Class | Reported Biological Activities |

| Thiazolyl-acetic acid derivatives | Antimicrobial, potential as preservatives nih.gov |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Antibacterial nih.gov |

| Thiazole-based derivatives | Antiproliferative, antioxidant, antibacterial nih.gov |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Anti-proliferative on human leukemia cells nih.gov |

Exploration of New Biological Targets and Pathways

The thiazole scaffold is a constituent of numerous biologically active molecules, suggesting that 2-(2-bromothiazol-5-yl)acetic acid and its derivatives could interact with a variety of biological targets and pathways. mdpi.com Preliminary research indicates that bromothiazole-containing compounds can inhibit certain enzymes involved in metabolic pathways and may have binding affinities with proteins related to fungal resistance mechanisms. mdpi.com

A significant area of future research is the identification of specific molecular targets for these compounds. For example, thiazole-based derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. bldpharm.com Moreover, certain thiazole derivatives have been identified as potential inhibitors of EGFR and VEGFR-2, which are key targets in cancer therapy due to their role in tumor cell proliferation and angiogenesis. nih.gov The ability to inhibit these pathways highlights the potential of 2-(2-bromothiazol-5-yl)acetic acid as a lead structure for the development of new therapeutic agents.

The acetic acid moiety can also play a crucial role in targeting specific biological systems. Its ability to chelate metals could be exploited in the design of inhibitors for metalloenzymes. mdpi.com

Development of Green Chemistry Approaches for Synthesis

Traditional methods for the synthesis of heterocyclic compounds often involve the use of hazardous reagents and organic solvents. The development of green chemistry approaches for the synthesis of 2-(2-bromothiazol-5-yl)acetic acid and its derivatives is a critical area of future research. These approaches aim to reduce the environmental impact of chemical processes by using safer solvents, reducing waste, and improving energy efficiency.

One promising green chemistry technique is the use of microwave-assisted synthesis. This method has been shown to significantly reduce reaction times and increase product yields in the synthesis of various heterocyclic compounds, including coumarinyltriazolothiadiazoles and N-alkylated benzotriazole (B28993) derivatives. smolecule.commdpi.com The synthesis of thiazole derivatives has also been achieved using green methods that employ aqueous media, thereby avoiding the use of volatile organic solvents. acs.org

The use of biocatalysts and eco-friendly catalysts is another important aspect of green chemistry. For instance, chitosan-based hydrogels have been used as effective and reusable biocatalysts for the ultrasound-assisted synthesis of thiazole derivatives under mild conditions. scientificarchives.com The synthesis of fused thiazole compounds has also been achieved using acetic acid as a promoter and solvent, which is a more environmentally benign option compared to many other organic solvents. researchgate.net

Applications in Chemical Biology Probes and Tools

The structural features of 2-(2-bromothiazol-5-yl)acetic acid make it a promising candidate for the development of chemical biology probes and tools. These tools are essential for studying biological processes in living systems. The inherent fluorescence of some thiazole derivatives makes them suitable for use as fluorescent probes. nih.gov

For example, benzothiazole-based fluorescent probes have been developed for the highly sensitive and selective imaging of biologically important molecules like cysteine and hydrogen peroxide in living cells and even in whole organisms like zebrafish. researchgate.netresearchgate.net These probes often work on a "turn-on" mechanism, where they exhibit a significant increase in fluorescence upon reacting with their target analyte. The design of such probes often involves the strategic placement of reactive groups on the fluorescent core. The bromine atom and the acetic acid group on 2-(2-bromothiazol-5-yl)acetic acid could be functionalized to create specific recognition sites for various biological targets.

Furthermore, the ability of thiazole derivatives to act as chemosensors for heavy metal ions has been well-documented. researchgate.net These sensors can detect ions such as Cu2+, Hg2+, and Pb2+ through colorimetric or fluorometric changes. The development of probes based on 2-(2-bromothiazol-5-yl)acetic acid could provide new tools for monitoring these environmentally and biologically significant ions.

Integration with Materials Science and Catalysis Research

The unique chemical properties of 2-(2-bromothiazol-5-yl)acetic acid make it a valuable building block for the creation of advanced materials with applications in materials science and catalysis. The presence of both a bromine atom, suitable for cross-coupling reactions, and a carboxylic acid group, capable of coordinating to metal ions, allows for its incorporation into a variety of polymeric and crystalline structures. acs.org

In the field of organic electronics, thiazolo[5,4-d]thiazole-based compounds, which are fused bicyclic systems, have emerged as important materials for organic solar cells and other electronic devices due to their rigid, planar, and π-conjugated structures. The functional groups on 2-(2-bromothiazol-5-yl)acetic acid could be used to synthesize novel thiazole-containing polymers and small molecules for electronic applications.

Moreover, robust thiazole-linked covalent organic frameworks (COFs) have been developed for applications such as water sensing. scientificarchives.com The nitrogen-rich thiazole units in these frameworks can interact with water molecules, leading to detectable changes in their properties. The bifunctional nature of 2-(2-bromothiazol-5-yl)acetic acid makes it an ideal monomer for the synthesis of such functional porous materials. In the realm of catalysis, thiazole derivatives have been used as ligands for metal complexes that catalyze various organic reactions. The specific electronic and steric properties of the thiazole ligand can influence the activity and selectivity of the catalyst.

Q & A

Q. What are the key spectroscopic and crystallographic methods for characterizing 2-(2-Bromothiazol-5-yl)acetic acid?

Characterization involves:

- NMR spectroscopy : To confirm hydrogen/carbon environments. The bromothiazole ring protons exhibit distinct splitting patterns due to coupling with bromine (e.g., H NMR: δ 7.8–8.2 ppm for thiazole protons).

- X-ray crystallography : SHELX software refines crystal structures, while ORTEP-III visualizes displacement parameters (e.g., C–Br bond length ~1.89 Å; thiazole ring planarity) .

- Mass spectrometry : Molecular ion peaks at m/z 261.10 (C₇H₅BrN₂O₂S) confirm molecular weight .

Q. What synthetic routes are used to prepare 2-(2-Bromothiazol-5-yl)acetic acid?

A typical method involves:

Thiazole ring formation : Condensation of brominated thiourea derivatives with α-halo ketones in acetic acid .

Acetic acid moiety introduction : Alkylation of the thiazole intermediate with bromoethyl acetate, followed by hydrolysis .

Key parameters:

Q. How is the purity of this compound assessed in experimental workflows?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities.

- Melting point analysis : Sharp melting points (e.g., 145–147°C) indicate high crystallinity .

- Elemental analysis : Matches calculated values (e.g., C: 32.21%, H: 1.93%, N: 10.73%) .

Q. What are the stability considerations for storing 2-(2-Bromothiazol-5-yl)acetic acid?

- Storage conditions : Dark, airtight containers at –20°C to prevent bromine dissociation .

- Decomposition risks : Exposure to light/moisture may yield acetic acid and bromothiazole byproducts. Stability monitored via periodic NMR .

Q. How is the compound’s solubility optimized for reaction conditions?

- Polar aprotic solvents : DMSO or DMF dissolve the compound effectively (solubility ~50 mg/mL).

- pH adjustment : Deprotonation at pH > 4.5 (carboxylic acid pKa ~2.8) enhances aqueous solubility .

Advanced Research Questions

Q. How does regioselectivity influence bromination in thiazole derivatives?

Regioselectivity is governed by:

- Electronic effects : Bromine preferentially substitutes at the electron-rich C2 position due to sulfur’s inductive effect .

- Steric factors : Bulky substituents at C5 direct bromination to C2 (yield >85% in acetic acid) . Computational DFT studies (e.g., B3LYP/6-31G*) predict activation energies for competing pathways .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the C5 position exhibits higher electrophilicity (LUMO = –1.8 eV) .

- Molecular docking : Simulates interactions with biological targets (e.g., kinase inhibitors) to guide medicinal chemistry applications .

Q. How are hydrogen-bonding motifs analyzed in its crystal structure?

Q. What role does this compound play in synthesizing natural products?

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

- Multi-technique validation : Discrepancies between NMR and X-ray data (e.g., proton coupling constants) are resolved via:

- Dynamic NMR : Detects rotational barriers in the thiazole ring .

- High-resolution mass spectrometry : Confirms molecular formula independently .

- Crystallographic refinement : SHELXL resolves disorder using restraints (e.g., ISOR, DELU) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.